4-(Benzyloxy)-2-fluorobenzoic acid

Thermal analysis Crystallinity Purification

Researchers requiring fluorinated benzoic acid intermediates often encounter mono-substituted analogs with incompatible solid-state properties. 4-(Benzyloxy)-2-fluorobenzoic acid (CAS 114045-96-4), with its ortho-F/para-BnO dual substitution (mp 165-168°C; ≥20°C differential vs. mono-substituted variants), resolves this. Supplied at 98% purity as a white crystalline solid. Key applications: PDE10 inhibitor intermediate for CNS disorders, TLR7/8 modulator scaffold for immunotherapy, and liquid crystal precursor. Bulk quantities with full QC documentation.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 114045-96-4
Cat. No. B176245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-fluorobenzoic acid
CAS114045-96-4
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyHWQRXVRKZFDKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-fluorobenzoic Acid: Baseline Properties


4-(Benzyloxy)-2-fluorobenzoic acid (CAS 114045-96-4) is a fluorinated benzoic acid derivative characterized by a benzyloxy group at the para position and a fluorine substituent at the ortho position [1]. With a molecular formula of C₁₄H₁₁FO₃ and a molecular weight of 246.24 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . Commercially, it is typically supplied as a white crystalline solid with a purity of 98% and a melting point of 165–168 °C .

1
ScaffoldDual-substituted benzoic acid for electronic tuning in coupling reactions
2
PurityHigh-purity building block to reduce side reactions and stoichiometry uncertainty
3
SolubilityBroad organic solvent compatibility supports nonpolar and polar transformations

4-(Benzyloxy)-2-fluorobenzoic Acid: Substitution Challenges


The ortho-fluorine and para-benzyloxy substitution pattern of 4-(benzyloxy)-2-fluorobenzoic acid imparts distinct physicochemical properties that preclude simple interchange with structural analogs. Unlike the unsubstituted benzoic acid scaffold or mono-substituted variants, the combination of electron-withdrawing fluorine and electron-donating benzyloxy groups modulates both the electronic environment of the aromatic ring and the acidity of the carboxylic acid moiety . Comparative melting point analysis reveals a 20–42 °C difference relative to 4-benzyloxybenzoic acid (187–191 °C) and a 40–45 °C difference relative to 2-fluorobenzoic acid (122–125 °C), confirming that the dual substitution significantly alters solid-state properties . These differences directly impact purification behavior, formulation compatibility, and reactivity in downstream transformations, rendering direct substitution with mono-functionalized analogs impractical for applications requiring precise physical or chemical performance.

Melting point mismatch
The 20–42 °C deviation from mono-substituted analogs may alter recrystallization protocols and purification workflows.
Solubility range differences
Nonpolar solvent solubility relies on the benzyloxy group; mono-fluoro or non-benzyloxy analogs may limit reaction medium choices.
Lipophilicity shift
LogP variation (~1.5 units higher) can alter partitioning in downstream synthesis, affecting purification and compound isolation.

4-(Benzyloxy)-2-fluorobenzoic Acid: Differentiation vs. Analogs


Melting Point and Thermal Stability

4-(Benzyloxy)-2-fluorobenzoic acid exhibits a melting point of 165–168 °C, which is approximately 20–26 °C lower than that of the non-fluorinated analog 4-benzyloxybenzoic acid (187–191 °C) . Conversely, compared to the non-benzyloxy analog 2-fluorobenzoic acid (122–125 °C), the presence of the benzyloxy group raises the melting point by approximately 40–46 °C . This intermediate melting point reflects the balanced influence of fluorine (lowering lattice energy) and the benzyloxy group (increasing molecular weight and van der Waals interactions).

Melting point
Reported
Target 165–168 °C
vs 4-benzyloxybenzoic acid 187–191 °C (lower)
vs 2-fluorobenzoic acid 122–125 °C (higher)
Impacts recrystallization solvent choice and purification workflow
Vendor-specified ranges; verify lot-specific behavior
Thermal analysis Crystallinity Purification

Purity Specification Benchmarking

Commercially available 4-(benzyloxy)-2-fluorobenzoic acid is consistently offered at 98% purity, as documented by multiple independent vendors . This purity level is comparable to that of 2-fluorobenzoic acid (typically 98–99%) and exceeds the 95–97% purity often specified for 4-benzyloxybenzoic acid . The high purity reduces the need for additional purification steps prior to use as a building block, directly improving synthetic yield and reproducibility.

Purity
Reported
98% (typical)
vs 2-fluorobenzoic acid 98–99%
vs 4-benzyloxybenzoic acid 95–97%
Supports reliable stoichiometry and fewer purification steps
Multiple vendor CoA data; confirm with recent lot analysis
Quality control Reproducibility Synthetic reliability

Lipophilicity and Membrane Permeability

4-(Benzyloxy)-2-fluorobenzoic acid possesses a calculated LogP value of 3.34 . In contrast, 2-fluorobenzoic acid has a reported LogP of 1.86 [1]. The 1.48 LogP unit increase (approximately 30-fold higher octanol-water partition coefficient) is attributable to the addition of the lipophilic benzyloxy group. This enhanced lipophilicity makes the compound a preferred intermediate for synthesizing drug candidates where improved membrane permeability is desired, without requiring additional hydrophobic functionalization steps.

Lipophilicity
Reported
LogP 3.34 (calc.)
vs 2-fluorobenzoic acid LogP 1.86
Δ = +1.48 (~30× higher partition)
Indicates suitability for synthesizing lipophilic drug-like intermediates
Calculated consensus; experimental confirmation recommended
Drug design ADME properties Lipophilicity

Broad Organic Solvent Solubility

4-(Benzyloxy)-2-fluorobenzoic acid is soluble in a wide range of organic solvents including alcohols, ethers, chloroform, benzene, acetone, and carbon tetrachloride . This broad solubility profile contrasts with the more limited solubility of the parent 2-fluorobenzoic acid, which is primarily soluble in polar aprotic solvents. The enhanced solubility in nonpolar solvents such as benzene and carbon tetrachloride is a direct consequence of the benzyloxy group, enabling reactions that require nonpolar conditions (e.g., certain cross-couplings, Friedel-Crafts acylations) to proceed with higher efficiency.

Solvent range
Class-level
Soluble in alcohols, ethers, chloroform, benzene, acetone, CCl₄
2-fluorobenzoic acid limited to polar aprotic solvents
Enables reactions under nonpolar, anhydrous conditions
Vendor datasheet; solubility thresholds not quantified
Synthetic methodology Solubility Reaction compatibility

4-(Benzyloxy)-2-fluorobenzoic Acid: Application Scenarios


PDE10 Inhibitors for CNS Drug Discovery

4-(Benzyloxy)-2-fluorobenzoic acid is explicitly cited as an intermediate in the preparation of bicyclic heteroaryl compounds that serve as selective phosphodiesterase 10 (PDE10) inhibitors [1]. PDE10 is a validated target for the treatment of central nervous system disorders, including schizophrenia and Huntington's disease. The ortho-fluorine substitution contributes to metabolic stability, while the benzyloxy group provides a handle for further derivatization, making this compound a strategic building block in CNS-focused medicinal chemistry programs.

Fluorinated Liquid Crystal Monomers

The compound has been utilized as a key precursor in the synthesis of fluoro-substituted benzoyloxybenzoates, which exhibit antiferroelectric smectic C phases and are of interest for advanced liquid crystal display (LCD) technologies [2]. The presence of both fluorine and the benzyloxy group enables fine-tuning of mesomorphic properties, including spontaneous polarization and tilt angle, parameters that are critical for high-performance electro-optical devices.

TLR7/8 Modulators in Immuno-Oncology

In the development of novel small-molecule dual inhibitors targeting Toll-like receptors 7 and 8 (TLR7/8), 4-(benzyloxy)-2-fluorobenzoic acid serves as a core scaffold precursor [3]. TLR7/8 are key regulators of innate immunity and are being actively pursued as therapeutic targets in autoimmune disease and cancer immunotherapy. The enhanced lipophilicity (LogP 3.34) of this compound contributes to improved cellular permeability of the final drug candidates, a critical attribute for intracellular target engagement.

Fluoroacrylate Adhesive Monomers

This compound is employed as a fluorinating agent in the preparation of monomers for fluoroacrylate adhesives . The unique combination of fluorine (imparting low surface energy and chemical resistance) and the benzyloxy group (enabling crosslinking or further functionalization) makes it a valuable precursor for specialty polymer applications where both hydrophobicity and adhesion performance are required.

Application
Selection Property
Validation Focus
CNS drug discovery studies (PDE10 inhibitors)
Dual substitution for metabolic stability and further derivatization
Target engagement in PDE10 research models
Advanced liquid crystal material synthesis
Fluorine/benzyloxy tuning of mesomorphic phases
Electro-optical performance characterization
TLR7/8 modulator research for innate immunity studies
Enhanced lipophilicity for intracellular target engagement
Cellular permeability and target binding assays
Specialty fluoroacrylate polymer synthesis
Low surface energy and crosslinking capability
Adhesion and hydrophobicity testing

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